molecular formula C19H24N8O2 B2643208 2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034471-99-1

2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No. B2643208
CAS RN: 2034471-99-1
M. Wt: 396.455
InChI Key: RXDFOVMBJYRSDK-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of this compound involves the insertion of a piperazine unit in place of a 6-methylene chain in the linker between the head (pyridylacetamide) and tail (benzimidazole) moieties .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, which is a type of imidazole. It is an amphoteric in nature i.e., it shows both acidic and basic properties .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its inhibitory activity against the key brain-associated human carbonic anhydrase isoform hCA VII .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a marked enhancement of the aqueous solubility (up to 19 mg/mL at pH 1.2) and a significant improvement of the oral absorption .

Scientific Research Applications

Electrochemical and Quantum Chemical Studies

The compound's derivatives have been studied for their role as corrosion inhibitors for N80 steel in hydrochloric acid, showing significant inhibition efficiency. These studies employ various techniques such as weight loss measurement, potentiodynamic polarization, and electrochemical impedance spectroscopy. Quantum chemical calculations through Density Functional Theory (DFT) have been conducted to understand the interaction mechanisms and efficiency of these inhibitors (Yadav et al., 2016).

Synthesis and Anti-inflammatory Screening

Research involving the synthesis of derivatives containing the benzimidazole framework has been conducted, with some compounds showing significant anti-inflammatory activity in vivo. These compounds were synthesized through multi-step reactions and evaluated against carrageenan-induced paw edema in albino rats, compared to standard anti-inflammatory agents like diclofenac (Prajapat & Talesara, 2016).

Potential Probes for Peripheral Benzodiazepine Receptors

Synthesis of substituted imidazo[1,2-α]pyridines related to the benzimidazole class aimed at studying the Peripheral Benzodiazepine Receptors (PBR) using SPECT imaging has been reported. These compounds have shown high affinity and selectivity for PBR, offering a pathway for in vivo studies of PBR expression and function (Katsifis et al., 2000).

Development of Novel Antipsychotic Agents

Research into the development of novel potential antipsychotic agents utilizing derivatives of this compound has been documented. These studies explore the pharmacological evaluation of various derivatives in behavioral animal tests, focusing on compounds that exhibit an antipsychotic-like profile without interacting with dopamine receptors (Wise et al., 1987).

Antioxidant and Enzyme Inhibitory Profile

A series of novel benzenesulfonamides incorporating triazine motifs, substituted with various amines, have been investigated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These studies contribute to the development of potential treatments for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

Mechanism of Action

This compound has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 that exhibits 229-fold selectivity for human ACAT-1 over human ACAT-2 .

Future Directions

The future directions for this compound could involve further exploration of its inhibitory properties and potential applications in the treatment of diseases. The derivatives reported in this study might be useful for the design of more potent and selective inhibitors of hCA II and VII .

properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O2/c1-25(2)18-22-16(23-19(24-18)26-7-9-29-10-8-26)11-20-17(28)12-27-13-21-14-5-3-4-6-15(14)27/h3-6,13H,7-12H2,1-2H3,(H,20,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFOVMBJYRSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d]imidazol-1-yl)-N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)acetamide

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